
Decyl 2,3-bis(dodecyloxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl 2,3-bis(dodecyloxy)propanoate is an ester compound characterized by its unique structure, which includes a decyl group and two dodecyloxy groups attached to a propanoate backbone. Esters like this one are known for their pleasant odors and are often used in various industrial applications, including as solvents, plasticizers, and in the formulation of fragrances and flavors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Decyl 2,3-bis(dodecyloxy)propanoate can be synthesized through the esterification of decanol with 2,3-bis(dodecyloxy)propanoic acid. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion . The reaction can be represented as follows:
Decanol+2,3-bis(dodecyloxy)propanoic acidH2SO4Decyl 2,3-bis(dodecyloxy)propanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. The product is then purified through distillation and crystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Decyl 2,3-bis(dodecyloxy)propanoate, like other esters, can undergo several types of chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Methanol or ethanol with an acid or base catalyst.
Major Products
Hydrolysis: Decanol and 2,3-bis(dodecyloxy)propanoic acid.
Reduction: Decanol and 2,3-bis(dodecyloxy)propanol.
Transesterification: New ester and alcohol.
Scientific Research Applications
Decyl 2,3-bis(dodecyloxy)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Decyl 2,3-bis(dodecyloxy)propanoate involves its interaction with cellular membranes, where it can alter membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and enzyme activity . The compound may also target specific molecular pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A common ester used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Isopropyl benzoate: Used in the formulation of fragrances and as a solvent.
Uniqueness
Decyl 2,3-bis(dodecyloxy)propanoate is unique due to its long alkyl chains, which confer distinct physical and chemical properties, such as higher hydrophobicity and lower volatility compared to shorter-chain esters . These properties make it particularly suitable for applications requiring long-lasting effects and stability .
Properties
CAS No. |
64735-63-3 |
|---|---|
Molecular Formula |
C37H74O4 |
Molecular Weight |
583.0 g/mol |
IUPAC Name |
decyl 2,3-didodecoxypropanoate |
InChI |
InChI=1S/C37H74O4/c1-4-7-10-13-16-19-21-23-26-29-32-39-35-36(37(38)41-34-31-28-24-18-15-12-9-6-3)40-33-30-27-25-22-20-17-14-11-8-5-2/h36H,4-35H2,1-3H3 |
InChI Key |
XCQGLCQOYGJRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCC)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


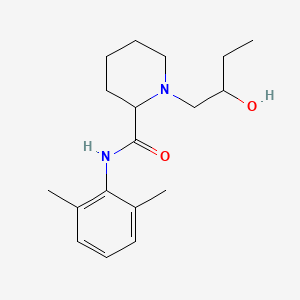


![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)

methyl}thymidine](/img/structure/B14489555.png)

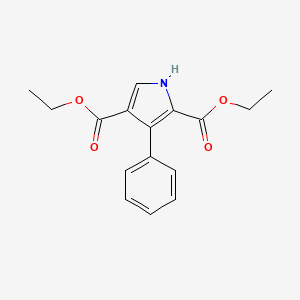
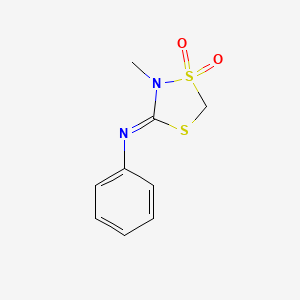
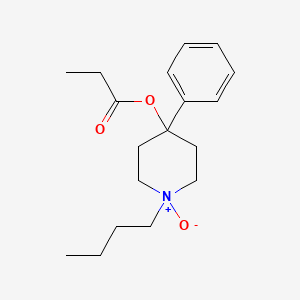
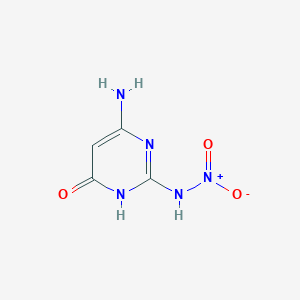

![N-[(2-Sulfanylethyl)carbamoyl]butanamide](/img/structure/B14489581.png)
